molecular formula C29H28ClNO2 B137087 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol CAS No. 142542-48-1

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

Cat. No. B137087
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-MGUPHCMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol, also known as (R)-fluoxetine, is a chiral derivative of fluoxetine, a widely prescribed antidepressant. The compound has been found to exhibit unique pharmacological properties, leading to its potential use in scientific research.

Mechanism Of Action

The mechanism of action of (R)-fluoxetine involves its ability to selectively inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for its antidepressant effects. Additionally, (R)-fluoxetine has been found to bind to the sigma-1 receptor, which is thought to play a role in the modulation of various neurotransmitter systems.

Biochemical And Physiological Effects

(R)-fluoxetine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter systems, neuroprotection, and anti-inflammatory properties. It has also been found to have anxiolytic effects, as well as the potential to enhance cognitive function.

Advantages And Limitations For Lab Experiments

The use of (R)-fluoxetine in laboratory experiments has several advantages, including its unique pharmacological properties and its potential use in the treatment of various neurological disorders. However, its use may be limited by its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several potential future directions for the use of (R)-fluoxetine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, its use in the modulation of various neurotransmitter systems may lead to the development of new treatments for mood and anxiety disorders. Further research is needed to fully understand the potential applications of (R)-fluoxetine in scientific research.

Synthesis Methods

(R)-fluoxetine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the resolution of the racemic mixture of fluoxetine to obtain the desired enantiomer.

Scientific Research Applications

(R)-fluoxetine has been used in various scientific research studies due to its unique properties. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), as well as an inhibitor of the sigma-1 receptor. These properties make it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-MGUPHCMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114370
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol

CAS RN

150026-75-8, 142569-70-8
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150026-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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